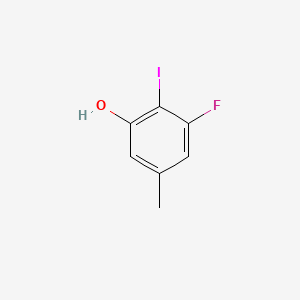

3-Fluoro-2-iodo-5-methylphenol

Description

Significance of Polyhalogenated Aromatic Scaffolds in Modern Organic Synthesis

Polyhalogenated aromatic scaffolds are aromatic compounds bearing multiple halogen substituents. These structures are of immense importance in modern organic synthesis due to their versatility. beilstein-journals.orgnih.gov The halogen atoms can be selectively replaced by other functional groups through various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.govacs.org This step-wise functionalization enables the synthesis of a diverse range of molecules with tailored properties. The differential reactivity of various halogens on the same aromatic ring further enhances their synthetic utility, providing a strategic advantage in the design of complex molecules. nih.gov

Strategic Roles of Fluorine and Iodine in Tailoring Aromatic Reactivity and Molecular Architecture

Fluorine is the most electronegative element, and its incorporation into an aromatic ring can significantly alter the electronic properties of the molecule. tandfonline.com This can lead to changes in acidity, basicity, and reactivity of nearby functional groups. researchgate.net In medicinal chemistry, the introduction of fluorine can enhance metabolic stability and improve membrane permeability of drug candidates. tandfonline.comtandfonline.com The small size of the fluorine atom means it often has a minimal steric impact. benthamscience.com

Iodine , being the largest and least electronegative of the common halogens, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings. numberanalytics.comqtanalytics.in The carbon-iodine bond is weaker than other carbon-halogen bonds, making it more reactive and thus easier to selectively functionalize. This reactivity is a cornerstone of modern synthetic strategy, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netfrontiersin.org

Overview of Contemporary Research Directions in Dihalogenated Phenolic Systems

Current research on dihalogenated phenolic systems is multifaceted and expanding. One major area of focus is their application as key intermediates in the synthesis of biologically active molecules. mdpi.comresearchgate.net Researchers are exploring novel methods for the selective synthesis and functionalization of these compounds to create libraries of potential drug candidates. mdpi.com Another research avenue investigates the environmental fate and potential biological effects of halogenated phenols, as some of these compounds can be persistent environmental pollutants. nih.govnih.gov There is also growing interest in using dihalogenated phenols in the development of new materials, such as polymers and liquid crystals, where the halogen atoms can be used to fine-tune the material's physical and chemical properties. iucr.org

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodo-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGZKDLWMGXUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Iodo 5 Methylphenol

Regioselective Synthesis Strategies for Multi-Substituted Phenols

The synthesis of multi-substituted phenols like 3-Fluoro-2-iodo-5-methylphenol requires careful planning to ensure the correct placement of each functional group. researchgate.netresearchgate.netfiveable.me Several regioselective strategies are employed to achieve this, including directed ortho-metalation, sequential halogenation, and the use of specific fluorinating and iodinating agents. researchgate.netwikipedia.orgresearchgate.net

Directed Ortho-Metalation (DoM) Approaches for Controlled Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgunblog.fr In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired location.

For the synthesis of this compound, the hydroxyl group of a phenol (B47542) precursor can act as a DMG. For instance, starting with 3-fluoro-5-methylphenol, the hydroxyl group can direct the lithiation to the C2 position. Subsequent quenching of the aryllithium with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would introduce the iodine atom at the desired position, yielding the target compound.

Table 1: Directed Ortho-Metalation for Synthesis of this compound

| Step | Description | Reagents | Key Transformation |

| 1 | Directed Lithiation | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi), Tetrahydrofuran (THF) | Deprotonation at the C2 position of 3-fluoro-5-methylphenol, directed by the hydroxyl group. |

| 2 | Iodination | Molecular Iodine (I₂) or other electrophilic iodine source | Introduction of an iodine atom at the lithiated C2 position. |

Sequential Introduction of Halogen and Methyl Moieties

A common strategy for synthesizing polysubstituted phenols is the stepwise introduction of the required functional groups onto a simpler aromatic precursor. The order of introduction is critical and is often dictated by the directing effects of the substituents.

One plausible route for this compound could begin with a commercially available fluorinated phenol or aniline (B41778). For example, starting with 3-fluoro-5-methylphenol, a direct electrophilic iodination could be employed. The hydroxyl group is a strong ortho,para-directing group, and the fluorine atom is also an ortho,para-director, which would favor the introduction of the iodine at the C2 or C6 positions. The steric hindrance from the methyl group at C5 might favor iodination at the C2 position.

Fluorination Tactics Utilizing Nucleophilic or Electrophilic Reagents

Fluorination can be achieved using either nucleophilic or electrophilic fluorinating agents. tcichemicals.com Electrophilic fluorination is often more suitable for the direct fluorination of electron-rich aromatic rings like phenols. rsc.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are common electrophilic fluorine sources. rsc.orgsmolecule.com For instance, if 2-iodo-5-methylphenol (B2407556) were a precursor, its direct fluorination would be challenging due to the multiple possible sites for substitution. Therefore, it is generally more strategic to start with a fluorinated precursor.

Alternatively, nucleophilic fluorination, such as the Balz-Schiemann reaction, involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline.

Iodination Methods, Including Direct Electrophilic Iodination and Precursor-Mediated Processes

The introduction of an iodine atom onto a phenolic ring can be accomplished through various methods. researchgate.netresearchgate.net Direct electrophilic iodination is a common approach, often using molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. scielo.br The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already on the ring. scielo.br

For a substrate like 3-fluoro-5-methylphenol, the hydroxyl group strongly activates the ortho and para positions for electrophilic attack. This makes the direct iodination at the C2 position a feasible strategy.

Another method involves the use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of an acid catalyst. rsc.org This method can offer milder reaction conditions.

Table 2: Comparison of Iodination Methods

| Method | Reagents | Advantages | Disadvantages |

| Direct Iodination | I₂, H₂O₂ or other oxidizing agent | Readily available reagents. | Can lead to mixtures of isomers; may require harsh conditions. |

| N-Iodosuccinimide (NIS) | NIS, acid catalyst | Milder conditions; good for sensitive substrates. | Reagent is more expensive than I₂. |

| DoM-mediated Iodination | Organolithium reagent, then I₂ | High regioselectivity. | Requires anhydrous conditions and careful handling of organolithiums. |

Development of Precursors and Intermediate Derivatization for Target Compound Synthesis

The synthesis of this compound is highly dependent on the selection and preparation of suitable precursors. The most logical starting materials would be those that already contain at least two of the required substituents in the correct relative positions.

Preparation from Substituted Anilines or Phenols

A practical synthetic approach would likely start from a commercially available substituted aniline or phenol.

From 3-Fluoro-5-methylphenol: This is a strong candidate for a starting material. As discussed, direct ortho-iodination or DoM followed by iodination could yield the final product.

From 3-Fluoro-5-methylaniline: This aniline derivative could be a versatile precursor. nih.gov It can be converted to the target phenol via a Sandmeyer-type reaction. The aniline can be diazotized with sodium nitrite (B80452) in the presence of an acid, followed by hydrolysis of the diazonium salt to the corresponding phenol. Before the diazotization, the aniline could be iodinated at the C2 position. The amino group is a strong ortho,para-director, which would facilitate the regioselective introduction of iodine.

Table 3: Synthetic Route Starting from 3-Fluoro-5-methylaniline

| Step | Description | Reagents | Intermediate/Product |

| 1 | Iodination | NIS or I₂/oxidizing agent | 3-Fluoro-2-iodo-5-methylaniline |

| 2 | Diazotization | NaNO₂, H₂SO₄ (aq) | 3-Fluoro-2-iodo-5-methylbenzenediazonium salt |

| 3 | Hydrolysis | H₂O, heat | This compound |

This sequential approach, starting from a readily available precursor like 3-fluoro-5-methylaniline, offers a logical and controllable pathway to the desired this compound. The specific reaction conditions for each step would need to be optimized to maximize the yield and purity of the final product.

Utilization of Carboxylic Acid Precursors via Decarboxylative Halogenation

The synthesis of aryl halides from abundant and structurally diverse carboxylic acids is a cornerstone of modern organic chemistry. osti.gov Decarboxylative halogenation, also known as halodecarboxylation, offers a powerful alternative to traditional electrophilic aromatic substitution, particularly when the desired regiochemistry is difficult to achieve due to the directing effects of existing substituents. nih.govacs.org This method involves the conversion of a carboxylic acid to the corresponding halide by cleaving the carbon-carbon bond between the aromatic ring and the carboxyl group, with the liberation of carbon dioxide. nih.govacs.org

Recent advancements have established general and operationally simple catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. osti.govprinceton.edu These strategies often employ photoredox or transition-metal catalysis to generate a key aryl radical intermediate from the carboxylic acid precursor. osti.gov This radical can then undergo atom transfer to furnish the desired bromo- or iodoarene. princeton.edu

For the specific synthesis of this compound, a plausible precursor would be 3-Fluoro-4-hydroxy-5-methylbenzoic acid . The iododecarboxylation of this precursor could be achieved using N-iodosuccinimide (NIS) as the iodine atom transfer reagent in a catalytic system. osti.govprinceton.edu While specific conditions for this exact substrate are not detailed in the literature, general protocols have proven effective for a wide range of benzoic acid derivatives. osti.gov

Table 1: Proposed Decarboxylative Iodination Reaction

| Reactant | Reagents | Product | General Conditions |

|---|

This approach is advantageous as it can provide regioisomers that are not easily accessible through direct electrophilic halogenation of the parent phenol. nih.gov

Advanced Multi-Step Synthesis Pathways

The synthesis of intricately substituted aromatic compounds like this compound often requires multi-step reaction sequences. libretexts.org Such pathways are essential when direct functionalization of a simpler precursor is hindered by issues of regioselectivity or reactivity. Advanced synthetic design allows for the methodical construction of the target molecule by assembling simpler, more readily available building blocks.

Convergent and Divergent Synthetic Routes

Multi-step syntheses can be broadly categorized into convergent and divergent strategies. A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a library of structurally related compounds. nih.gov A convergent approach involves the independent synthesis of two or more complex fragments, which are then combined in the final stages to form the target molecule. acs.org

Divergent Approach: A potential divergent synthesis of this compound could commence from the commercially available 3-Fluoro-5-methylphenol . nih.gov This starting material would serve as a common intermediate. The key transformation would be the regioselective iodination at the C2 position. The directing effects of the hydroxyl (ortho-, para-directing), fluorine (ortho-, para-directing), and methyl (ortho-, para-directing) groups make achieving selectivity for the sterically hindered C2 position challenging. The hydroxyl group is a powerful activating group, and iodination often occurs at the positions ortho and para to it. lscollege.ac.in Therefore, specialized iodinating agents or the use of protecting groups might be necessary to direct the iodine to the desired position.

Convergent Approach: A convergent route offers an alternative strategy. This could involve the late-stage coupling of two custom-synthesized fragments. For example, a fragment containing the fluoro and methyl groups, such as a 3-fluoro-5-methylphenylboronic acid , could be coupled with a second fragment containing the iodo and protected hydroxyl functionalities. chemicalbook.com This strategy relies heavily on powerful bond-forming reactions, such as those catalyzed by palladium. acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Constructing Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.orgtcichemicals.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to assemble complex aromatic precursors. scielo.brmdpi.comorganic-chemistry.org

In a potential synthesis of this compound, a palladium-catalyzed coupling reaction could be used to construct the core aromatic ring with the desired substitution pattern. One plausible strategy involves a Suzuki-Miyaura coupling. This reaction typically couples an organoboron compound with an organic halide. uwindsor.ca

For instance, a key precursor such as 3-Fluoro-5-methylphenylboronic acid pinacol (B44631) ester can be synthesized from 3-Fluoro-5-iodotoluene . chemicalbook.com This boronic ester could then be coupled with a suitably functionalized and protected iodo-phenol derivative under palladium catalysis to construct the biaryl linkage or introduce necessary functional groups. The general catalytic cycle for such a reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reaction Type | Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent |

|---|

The versatility of this approach allows for the strategic introduction of the iodo and fluoro substituents onto separate coupling partners, providing a powerful method for assembling the final, highly substituted phenol precursor.

Reactivity and Mechanistic Pathways of 3 Fluoro 2 Iodo 5 Methylphenol

Electrophilic Aromatic Substitution (EAS) Reactivity Analysis

The hydroxyl and methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS), while the halogen substituents are deactivating but also ortho-, para-directing. youtube.comlibretexts.org In 3-fluoro-2-iodo-5-methylphenol, the hydroxyl group is the strongest activating group, and its directing effect will predominantly influence the position of incoming electrophiles.

The positions ortho to the hydroxyl group are carbon 2 and carbon 6. Carbon 2 is already substituted with an iodine atom, and carbon 6 is sterically hindered by the adjacent methyl group at carbon 5. The position para to the hydroxyl group is carbon 4, which is unsubstituted. Therefore, electrophilic substitution is most likely to occur at the C4 position. The fluorine and iodine atoms, being deactivating, will slow down the reaction rate compared to phenol (B47542) or cresol.

| Position | Activating/Deactivating Groups | Directing Effect | Predicted Reactivity |

| C4 | -OH (activating, para-directing), -CH3 (activating, ortho-directing) | Strongly favored | High |

| C6 | -OH (activating, ortho-directing), -CH3 (activating, ortho-directing) | Steric hindrance from -CH3 | Moderate to Low |

Nucleophilic Aromatic Substitution (SNAr) Potential with Respect to Halogen Displacement

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the hydroxyl and methyl groups are electron-donating, which disfavors the SNAr mechanism by destabilizing the negatively charged Meisenheimer intermediate. diva-portal.orglibretexts.org

However, the presence of two halogen atoms offers potential leaving groups. The C-F bond is significantly stronger than the C-I bond, making iodide the better leaving group. For SNAr to occur, a strong nucleophile and harsh reaction conditions would likely be necessary. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a transient Meisenheimer complex, followed by the departure of the iodide ion. youtube.com The electron-donating nature of the other substituents makes this pathway less favorable compared to substrates with electron-withdrawing groups. libretexts.org

| Halogen | Bond Strength | Leaving Group Ability | SNAr Potential |

| Fluorine | High | Poor | Low |

| Iodine | Low | Good | Moderate (under forcing conditions) |

Investigation of Radical Reactions Involving Fluoro and Iodo Substituents

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage under radical conditions, such as exposure to radical initiators or photolysis. This can lead to the formation of an aryl radical at the C2 position. This aryl radical can then participate in various radical-mediated reactions, including hydrogen atom abstraction or addition to unsaturated systems. Phenols are known to act as radical scavengers by donating the hydrogen atom of the hydroxyl group. cmu.edu

The C-F bond is much stronger and less likely to undergo homolytic cleavage under typical radical reaction conditions. Therefore, radical reactions involving this compound are expected to be dominated by the chemistry of the C-I bond.

Metal-Mediated Transformations and Cross-Coupling Chemistries

The carbon-iodine bond in this compound is a versatile handle for a variety of metal-mediated cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to low-valent transition metal catalysts, such as palladium(0), makes this compound an excellent substrate for these transformations. yonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.org The C-I bond of this compound is highly reactive towards the palladium(0) catalyst, readily undergoing oxidative addition to form a palladium(II) intermediate. yonedalabs.com This intermediate then undergoes transmetalation with a boronic acid or its ester, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org This reaction is highly efficient for forming carbon-carbon bonds. nih.govacs.org

A typical reaction would involve reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/water or dioxane/water).

| Parameter | Description |

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. |

| Boron Reagent | Aryl or vinyl boronic acids or esters. |

| Base | Required to facilitate the transmetalation step. Carbonates, phosphates, and hydroxides are common. |

| Solvent | Often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of amines. wikipedia.org The C-I bond of this compound is an excellent electrophilic partner for this transformation. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond. libretexts.orgnih.gov

This reaction provides a powerful method for the synthesis of substituted anilines derived from this compound. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. organic-chemistry.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The C-I bond of this compound is highly reactive in this transformation, allowing for the direct introduction of an alkynyl group at the C2 position. acs.org The reaction typically proceeds under mild conditions, making it a valuable tool for the synthesis of arylethynes. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org this compound can serve as the aryl halide component, reacting with various alkenes to form substituted stilbene-like structures. researchgate.netnih.gov The reaction typically requires a palladium catalyst and a base. organic-chemistry.org

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org The C-I bond of this compound readily participates in Stille couplings with a variety of organostannanes, enabling the formation of C-C bonds with aryl, vinyl, and alkyl groups. openochem.orglibretexts.org A significant drawback of this reaction is the toxicity of the organotin reagents. wikipedia.org

Functional Group Interconversions of the Phenolic Hydroxyl and Methyl Substituents

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups: a phenolic hydroxyl group, a methyl group, and the halogen substituents (fluoro and iodo) on the aromatic ring. These groups influence the molecule's reactivity, particularly in reactions involving the interconversion of the hydroxyl and methyl moieties into other functional groups. The electronic properties of the fluorine and iodine atoms, along with the steric hindrance imposed by the bulky ortho-iodo group, are critical factors in determining the feasibility and outcome of such transformations.

The fluorine atom at the 3-position and the iodine atom at the 2-position exert significant electronic effects on the aromatic ring. Fluorine, being highly electronegative, acts as a strong electron-withdrawing group via the inductive effect (-I effect). Conversely, the iodine atom, although also electronegative, is more polarizable and can exhibit some electron-donating character through resonance (+M effect), though its inductive effect is also withdrawing. The methyl group at the 5-position is a weak electron-donating group (+I effect). This complex electronic environment, combined with the steric bulk of the iodine atom ortho to the hydroxyl group, modulates the reactivity of both the phenolic hydroxyl and the methyl substituents.

The phenolic hydroxyl group is a versatile functional handle that can be converted into various other functionalities, primarily ethers and esters. However, the ortho-iodo substituent is expected to impose significant steric hindrance, which may necessitate the use of specific reagents or harsher reaction conditions to achieve these transformations.

Etherification

The conversion of the phenolic hydroxyl group to an ether is a common and important transformation. The Williamson ether synthesis is a classic method for achieving this, involving the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.orgbyjus.comjk-sci.commasterorganicchemistry.com

For this compound, the first step would be treatment with a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

Reaction Scheme: Formation of 3-fluoro-2-iodo-5-methylanisole via Williamson Ether Synthesis

The steric hindrance from the adjacent bulky iodine atom is a critical factor that could impede the approach of the alkyl halide to the phenoxide oxygen. This may lead to slower reaction rates or require the use of more reactive alkylating agents or more forcing reaction conditions. The choice of base and solvent is also crucial to optimize the yield and minimize potential side reactions. jk-sci.com

Interactive Data Table: Predicted Reactivity in Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent | Predicted Outcome |

| Methyl iodide | NaH | THF | Moderate to good yield of the corresponding methyl ether is expected, though reaction times may be longer than for unhindered phenols. |

| Ethyl bromide | K₂CO₃ | DMF | Fair to moderate yield is anticipated, with potential for some elimination side products depending on the reaction temperature. |

| Isopropyl bromide | NaH | THF | Low yield of the isopropyl ether is likely due to significant steric hindrance from both the substrate and the secondary alkyl halide, with elimination being a major competing pathway. |

| Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile (B52724) | Good yield is expected as benzyl halides are highly reactive alkylating agents. |

Esterification

Esterification of the phenolic hydroxyl group can be achieved by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process catalyzed by a strong acid. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Given the steric hindrance around the hydroxyl group in this compound, acylation with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is likely to be a more effective method.

Reaction Scheme: Formation of 2-fluoro-6-iodo-4-methylphenyl acetate (B1210297) using acetyl chloride

The bulky ortho-iodo group is expected to present a significant steric barrier to the incoming acylating agent. This may necessitate the use of less sterically demanding acylating agents or the application of catalysts that can facilitate the reaction under these constrained conditions.

Interactive Data Table: Predicted Outcomes of Esterification Reactions

| Acylating Agent | Catalyst/Base | Predicted Outcome |

| Acetic anhydride (B1165640) | Pyridine | Moderate to good yield of the acetate ester is expected. |

| Benzoyl chloride | Triethylamine | A fair yield is anticipated due to the increased steric bulk of the benzoyl group. |

| Acetic acid | H₂SO₄ (catalytic) | Low yield is expected due to the unfavorable equilibrium and steric hindrance in the Fischer esterification. |

Reactions of the Methyl Substituent

The methyl group attached to the aromatic ring can also undergo a variety of transformations, most notably oxidation and halogenation. The electronic nature of the other ring substituents will influence the reactivity of the benzylic protons of the methyl group. The electron-withdrawing nature of the fluoro and iodo substituents may slightly deactivate the methyl group towards certain reactions.

Oxidation

The methyl group of this compound can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group to a carboxylic acid. google.comchemguide.co.uk

Reaction Scheme: Oxidation of the methyl group to a carboxylic acid

The selective oxidation to the aldehyde is more challenging but can sometimes be achieved using milder or more specific oxidizing agents, such as chromium trioxide in acetic anhydride or manganese dioxide. The presence of the phenolic hydroxyl group may require protection prior to oxidation to prevent unwanted side reactions on the ring.

Interactive Data Table: Predicted Products of Methyl Group Oxidation

| Oxidizing Agent | Conditions | Predicted Major Product |

| KMnO₄ | Alkaline, heat | 3-Fluoro-2-iodo-5-hydroxybenzoic acid |

| CrO₃ / Acetic Anhydride | - | 3-Fluoro-2-iodo-5-hydroxybenzaldehyde (with potential for ring oxidation) |

| MnO₂ | Reflux in inert solvent | Likely unreactive or slow conversion to the aldehyde. |

| t-Butyl hydroperoxide / Microwave | Water | Potential for oxidation to benzoic acid, though specific conditions would need optimization. google.com |

Side-Chain Halogenation

The methyl group can undergo free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator, such as benzoyl peroxide, in the presence of a halogenating agent like N-bromosuccinimide (NBS). libretexts.org

Reaction Scheme: Side-chain bromination of the methyl group

This reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzyl radical is a key factor in the reaction's success. The electron-withdrawing fluoro and iodo groups may have a modest destabilizing effect on the benzyl radical, potentially making the reaction less facile compared to toluene. Multiple halogenations of the methyl group are also possible, depending on the reaction conditions and the stoichiometry of the halogenating agent.

Interactive Data Table: Predicted Outcomes of Side-Chain Halogenation

| Halogenating Agent | Initiator | Predicted Major Product |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide | 3-Fluoro-2-iodo-5-(bromomethyl)phenol |

| N-Chlorosuccinimide (NCS) | UV light | 3-Fluoro-2-iodo-5-(chloromethyl)phenol |

| SO₂Cl₂ | AIBN | 3-Fluoro-2-iodo-5-(chloromethyl)phenol |

Advanced Spectroscopic Elucidation and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-Fluoro-2-iodo-5-methylphenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR allows for the complete assignment of all magnetically active nuclei in the molecule. The chemical shifts (δ) are influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing and anisotropic effects of the halogen substituents.

¹H NMR: The proton spectrum is expected to show distinct signals for the hydroxyl proton, the two aromatic protons, and the methyl group protons. The aromatic protons, being in a meta-relationship to each other, would appear as doublets with a small coupling constant (⁴JHH ≈ 2-3 Hz). The hydroxyl proton's chemical shift can vary depending on solvent and concentration, but due to intramolecular hydrogen bonding, it is expected to be relatively downfield.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbon atoms directly attached to the electronegative fluorine, iodine, and oxygen atoms (C3, C2, and C1, respectively) will exhibit characteristic chemical shifts. The C-F coupling (JCF) will be observable, with the largest coupling for the directly attached carbon (¹JCF) and smaller couplings for carbons two or three bonds away (²JCF, ³JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides a sensitive probe for the fluorine environment. It is expected to show a single resonance for the fluorine atom at C3. This signal would be split into a multiplet due to coupling with the adjacent aromatic proton at C4 (³JFH) and the more distant proton at C6 (⁵JFH). st-andrews.ac.ukrsc.orgrsc.org

The predicted NMR data based on established substituent effects are summarized below.

| ¹H NMR Data (Predicted) | |||

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OH | 5.5 - 6.5 | broad singlet | - |

| H-4 | 7.1 - 7.3 | doublet | ⁴JHH ≈ 2.5 |

| H-6 | 6.8 - 7.0 | doublet | ⁴JHH ≈ 2.5 |

| CH₃ | 2.2 - 2.4 | singlet | - |

| ¹³C NMR Data (Predicted) | |||

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

| C1 (C-OH) | 152 - 155 | doublet | ³JCF ≈ 3-5 |

| C2 (C-I) | 90 - 95 | doublet | ²JCF ≈ 15-20 |

| C3 (C-F) | 158 - 162 | doublet | ¹JCF ≈ 240-250 |

| C4 | 125 - 128 | doublet | ²JCF ≈ 20-25 |

| C5 (C-CH₃) | 138 - 141 | doublet | ⁴JCF ≈ 1-3 |

| C6 | 115 - 118 | doublet | ⁴JCF ≈ 1-3 |

| CH₃ | 20 - 22 | singlet | - |

| ¹⁹F NMR Data (Predicted) | |||

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| F-3 | -110 to -125 | doublet of doublets | ³JFH-4 ≈ 8-10, ⁵JFH-6 ≈ 1-2 |

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. pitt.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment would confirm the scalar coupling between the two aromatic protons, H-4 and H-6, showing a cross-peak connecting their respective signals.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the signals of H-4, H-6, and the methyl protons to their corresponding carbon signals (C-4, C-6, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton. Expected key correlations include:

Methyl protons (CH₃) to C-4, C-5, and C-6.

Aromatic proton H-4 to C-2, C-3, C-5, and C-6.

Aromatic proton H-6 to C-1, C-2, C-4, and C-5.

Hydroxyl proton (OH) to C-1, C-2, and C-6, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other (< 5 Å), providing insights into the molecule's spatial arrangement and conformation. nih.govmdpi.com Key expected NOEs would be between the methyl protons and the aromatic proton at C-6, and between the hydroxyl proton and the aromatic proton at C-6, depending on the preferred conformation.

The ortho-positioning of the hydroxyl, iodo, and fluoro groups suggests the presence of significant intramolecular interactions that dictate the molecule's preferred conformation. Specifically, an intramolecular hydrogen bond is expected between the hydroxyl proton and one of the adjacent halogen atoms. cdnsciencepub.comcdnsciencepub.com

Two primary planar conformers are possible:

Conformer A: The hydroxyl proton is oriented towards the iodine atom, forming an O-H···I hydrogen bond.

Conformer B: The hydroxyl proton is oriented towards the fluorine atom, forming an O-H···F hydrogen bond.

The relative strengths of these potential hydrogen bonds (F < I < Br < Cl is one proposed order) would determine the equilibrium population of these conformers. cdnsciencepub.com NOESY can be a powerful tool to investigate this. A strong NOE signal between the OH proton and the H-6 proton would suggest that Conformer A (O-H···I bond) is significantly populated, as this would place the OH proton in close proximity to H-6. Conversely, the absence of this signal might suggest a preference for Conformer B. nih.gov Furthermore, the magnitude of the long-range coupling constant between the hydroxyl proton and H-6 (⁵JOH,H6) can also be indicative of the preferred orientation. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and valuable information about its functional groups and bonding interactions.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of an O-H stretching vibration involved in hydrogen bonding. cdnsciencepub.com The intramolecular nature of the O-H···I or O-H···F bond would cause this band to be less sensitive to concentration changes compared to intermolecular hydrogen bonding. Other key absorption bands would include aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (1450-1600 cm⁻¹), in-plane O-H bending (around 1350 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and a strong C-F stretching band (1000-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. It would be especially useful for observing the aromatic ring vibrations and potentially the C-I stretching vibration (typically found at lower frequencies, ~500-600 cm⁻¹), which can be weak in the IR spectrum.

| Vibrational Frequencies (Predicted) | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3200 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch | 1180 - 1260 |

| C-F stretch | 1000 - 1100 |

| C-I stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. longdom.orgthermofisher.com For C₇H₆FIO, the calculated exact mass serves as a definitive confirmation of its identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pathways, which offers further structural proof. The fragmentation of this compound is expected to be dictated by the relative strengths of its chemical bonds.

The most probable fragmentation pathway would involve:

Initial Ionization: Formation of the molecular ion [M]⁺•.

Loss of Iodine: The C-I bond is the weakest bond, making the loss of an iodine radical (•I) a highly favorable initial fragmentation step, leading to a prominent peak at [M-127]⁺. whitman.edu

Subsequent Fragmentations: The [M-127]⁺ fragment can then undergo further fragmentation, such as the loss of carbon monoxide (CO), a characteristic fragmentation for phenols, to yield an ion at [M-127-28]⁺. docbrown.infolibretexts.org Loss of a methyl radical (•CH₃) is also a possible pathway.

| HRMS Fragmentation Data (Predicted) | ||

| m/z (Calculated) | Ion Formula | Description |

| 267.9498 | [C₇H₆FIO]⁺• | Molecular Ion (M⁺•) |

| 140.0426 | [C₇H₆FO]⁺ | [M - I]⁺ |

| 112.0477 | [C₆H₄FO]⁺ | [M - I - CO]⁺ |

| 127.9150 | [I]⁺ | Iodine Cation |

X-ray Crystallography of Crystalline Derivatives or Analogues for Solid-State Structural Insights

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, such an analysis would provide the ultimate proof of its structure in the solid state. nih.gov Alternatively, the analysis of a crystalline derivative could provide similar insights.

A successful crystallographic study would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene (B151609) ring and the precise lengths of the C-F, C-I, C-O, and C-C bonds.

Molecular Conformation: Unambiguously determining the orientation of the hydroxyl group and confirming the presence and geometry of the intramolecular O-H···I or O-H···F hydrogen bond.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This would include characterizing any intermolecular hydrogen bonds (e.g., O-H···O interactions between molecules) and potential halogen bonding (e.g., C-I···O interactions), which are significant non-covalent forces in solid-state chemistry. nih.gov

Photoelectron Spectroscopy for Electronic Structure and Bonding Characterization

Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the ionization energies of molecules, providing profound insights into their electronic structure and bonding characteristics. In the study of this compound, PES allows for the direct measurement of the energy required to remove an electron from different molecular orbitals. This data is crucial for understanding the effects of the substituent groups—fluoro, iodo, and methyl—on the electronic environment of the phenol (B47542) backbone.

The technique involves irradiating a sample with high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). The kinetic energy of the emitted photoelectrons is measured, and through the principle of energy conservation, the binding energy of the electron within the molecule can be determined. Each peak in the resulting photoelectron spectrum corresponds to the ionization from a specific molecular orbital.

For this compound, the valence shell photoelectron spectrum is of particular interest. It reveals information about the energies of the π-orbitals of the aromatic ring, the lone pair orbitals of the oxygen and halogen atoms, and the σ-framework of the molecule. The presence of the electron-withdrawing fluorine and iodine atoms, along with the electron-donating methyl group, leads to a complex interplay that modifies the energies of these orbitals compared to unsubstituted phenol.

Detailed theoretical calculations, often employing Density Functional Theory (DFT), are typically used to assign the bands in the photoelectron spectrum to specific molecular orbitals. These calculations can predict the vertical ionization energies (VIEs), which correspond to the energy difference between the ground state of the neutral molecule and the cation in the geometry of the neutral molecule.

Below is a representative table of theoretically predicted vertical ionization energies for this compound, based on computational chemistry studies of similarly substituted phenols. The assignments are based on the primary character of the molecular orbital from which the electron is ejected.

Interactive Data Table: Theoretical Vertical Ionization Energies (VIEs) and Molecular Orbital Assignments for this compound

| Ionization Band | Predicted VIE (eV) | Primary Molecular Orbital Character | Description of Orbital Contribution |

| 1 | 8.25 | π (Ring) | Highest Occupied Molecular Orbital (HOMO), primarily associated with the π-system of the benzene ring, with some contribution from the oxygen p-orbital. |

| 2 | 9.10 | n(O) | Non-bonding orbital localized on the oxygen atom (lone pair), with significant p-character. |

| 3 | 9.85 | n(I) | Non-bonding orbital primarily localized on the iodine atom (lone pair), with p-character. |

| 4 | 10.50 | π (Ring) | A lower-lying π-orbital of the benzene ring. |

| 5 | 11.20 | n(I) | A second non-bonding orbital associated with the iodine atom. |

| 6 | 12.15 | σ (C-I) | Sigma bonding orbital associated with the carbon-iodine bond. |

| 7 | 13.50 | σ (C-O) / σ (Ring) | Overlapping sigma orbitals from the carbon-oxygen bond and the phenyl ring framework. |

| 8 | 14.75 | n(F) | Non-bonding orbital localized on the highly electronegative fluorine atom. |

The interpretation of such a spectrum for this compound would highlight several key electronic effects. The fluorine atom, being highly electronegative, is expected to stabilize the σ-orbitals and, to a lesser extent, the π-orbitals, leading to higher ionization energies. Conversely, the iodine atom, while also a halogen, has higher energy lone pair orbitals that are expected to appear at lower binding energies compared to fluorine. The methyl group, being a weak electron-donating group, would slightly destabilize the π-system, potentially lowering the ionization energy of the highest occupied molecular orbital (HOMO) compared to an unsubstituted phenol.

The ordering and spacing of the ionization bands provide a detailed electronic fingerprint of the molecule. For instance, the separation between the π-bands of the ring can offer insights into the degree of electronic perturbation caused by the substituents. The energies of the halogen and oxygen lone pair ionizations are direct probes of the electronic environment around these heteroatoms. By comparing the experimental photoelectron spectrum with theoretical calculations, a comprehensive picture of the electronic structure and bonding in this compound can be elucidated.

Theoretical and Computational Investigations of 3 Fluoro 2 Iodo 5 Methylphenol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Fluoro-2-iodo-5-methylphenol. Ab initio methods, while computationally more intensive, can provide benchmark results. These calculations are typically performed using a basis set, such as 6-311++G**, to describe the electronic wavefunctions.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. This process is known as geometry optimization. Computational methods systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest potential energy, which corresponds to the most stable geometry. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the hydroxyl group relative to the aromatic ring and its substituents.

Molecules can often exist in multiple stable or metastable shapes, known as conformers. The collection of these conformers and the energy barriers between them is represented by a conformational energy landscape. By systematically rotating the hydroxyl group and other flexible parts of the molecule, a potential energy surface can be mapped out. This landscape reveals the relative energies of different conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

The electronic structure of a molecule governs its reactivity. Key insights can be gained from analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) surface map. The MEP illustrates the charge distribution within a molecule and is an excellent guide for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and potentially the fluorine atom, while positive potentials (blue) might be located on the hydrogen of the hydroxyl group and, notably, on the iodine atom along the C-I bond axis, a feature known as a "sigma-hole" that is crucial for halogen bonding. acs.org

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Surface Colors

| Color | Electrostatic Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Negative | Electron-rich, susceptible to electrophilic attack | Around the oxygen atom of the hydroxyl group |

| Blue | Positive | Electron-poor, susceptible to nucleophilic attack | Around the hydrogen atom of the hydroxyl group and the σ-hole of the iodine atom |

Quantum chemical calculations can predict various spectroscopic parameters that can be directly compared with experimental data to confirm the molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations provide the frequencies and intensities of the vibrational modes of the molecule in its optimized geometry. Comparing the calculated vibrational spectrum with the experimental one is a common method for validating the computed structure and understanding the nature of the chemical bonds within the molecule. Calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

Molecular Dynamics Simulations for Probing Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules (often modeled as being in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with their environment, such as solvent molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its surroundings.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study how solvent molecules arrange themselves around the solute molecule (solvation shell).

Investigate the stability of intramolecular and intermolecular hydrogen bonds in solution.

Simulate the diffusion and transport properties of the molecule.

Understanding solvent effects is critical, as the behavior and reactivity of a molecule can change significantly between different solvent environments (e.g., polar vs. non-polar).

Advanced Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, and Aromatic Interactions)

The structure and properties of this compound are influenced by a variety of non-covalent intramolecular interactions. Computational methods are essential for identifying and quantifying these weak interactions.

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and the adjacent fluorine or iodine atom. Computational analysis can determine the strength and geometry of such bonds and their influence on the molecule's preferred conformation.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to the aforementioned σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. acs.org In this compound, the iodine atom could act as a halogen bond donor, interacting with a nucleophilic region either within the same molecule or with another molecule. Computational tools can visualize and quantify the strength of these interactions.

Aromatic Interactions: The electron-rich π-system of the phenol (B47542) ring can participate in various interactions, including π-π stacking if the molecules self-assemble, or interactions with other functional groups.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Description | Potential in this compound |

|---|---|---|

| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Possible between the hydroxyl hydrogen and the adjacent fluorine or iodine atom. |

| Halogen Bond | A non-covalent interaction involving the electrophilic region (σ-hole) of a halogen atom. | The iodine atom can act as a halogen bond donor. |

Computational Studies of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction pathway and is a critical determinant of the reaction rate.

For this compound, computational studies could be used to investigate various potential reactions, such as:

The acidity of the phenolic proton and its deprotonation mechanism.

Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Reactions involving the carbon-iodine bond, such as cross-coupling reactions.

By calculating the energies of the transition states and intermediates, the most likely reaction pathway can be determined. This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Applications of 3 Fluoro 2 Iodo 5 Methylphenol As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structural arrangement of 3-Fluoro-2-iodo-5-methylphenol makes it a highly useful intermediate for the synthesis of complex organic molecules. The presence of both a fluorine and an iodine atom on the phenol (B47542) ring allows for selective participation in various cross-coupling reactions, which are fundamental to the creation of intricate molecular frameworks. The iodine atom, being an excellent leaving group, is particularly amenable to a wide array of transition-metal-catalyzed reactions. nbinno.com

Chemists can leverage the reactivity of the iodine substituent for carbon-carbon and carbon-heteroatom bond formation. For instance, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the iodine atom can be selectively replaced with an aryl, heteroaryl, or vinyl group by reacting with organoboron compounds. nbinno.com Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. nbinno.com The fluorine atom, on the other hand, can influence the electronic properties of the molecule, potentially enhancing the biological activity or metabolic stability of the final product. rhhz.net

The hydroxyl group adds another layer of synthetic versatility, serving as a handle for further derivatization through reactions like etherification or esterification. This multi-functionality enables a stepwise and controlled approach to building molecular complexity, where each functional group can be addressed under specific reaction conditions.

Utilization in the Construction of Advanced Pharmaceutical Scaffolds and Analogues (focus on synthetic utility)

In the pharmaceutical industry, the quest for novel therapeutic agents often relies on the synthesis of complex molecular scaffolds that can interact with biological targets. Halogenated phenols, including fluorinated and iodinated derivatives, are valuable intermediates in this process. The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its therapeutic efficacy. rhhz.net

While direct examples involving this compound in the synthesis of specific pharmaceutical compounds are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, a related compound, 3-fluoro-5-methylphenol, is used as an intermediate in the synthesis of pharmaceuticals. lookchem.com The presence of the ortho-iodo group in this compound provides a reactive site for introducing further complexity, a common strategy in the development of advanced pharmaceutical analogues.

The synthetic utility of this compound lies in its potential to participate in late-stage functionalization, a key strategy in medicinal chemistry for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The ability to perform selective cross-coupling reactions at the iodine position allows for the systematic modification of a lead compound to optimize its pharmacological profile.

Employment in the Development of Agrochemical Intermediates (focus on synthetic utility)

The agrochemical industry continually seeks to develop new and effective herbicides, fungicides, and insecticides. Fluorine-containing compounds have become increasingly important in this sector due to their enhanced biological activity. rhhz.netnih.govresearchgate.net The introduction of fluorine can lead to agrochemicals with improved efficacy and better environmental profiles. nih.gov

Substituted phenols are a common feature in many agrochemicals. mdpi.com The synthetic versatility of this compound makes it a promising candidate for the synthesis of novel agrochemical intermediates. The ortho-iodo group can be readily transformed through cross-coupling reactions to introduce various substituents that can modulate the biological activity of the resulting molecule. This allows for the creation of a diverse range of compounds for screening and development.

For example, the synthesis of a polycyclic pyrazolinone derivative with herbicidal activity involved a nucleophilic aromatic substitution reaction on a fluorinated nitrobenzene (B124822) with a methoxy (B1213986) phenol, followed by demethylation. mdpi.com This highlights the general synthetic strategies where fluorinated phenols are key building blocks. The ability to selectively functionalize this compound at the iodine position provides a direct route to novel and potentially potent agrochemical candidates.

Derivatization to Novel Functional Materials and Polymers

The unique electronic and reactive properties of this compound also make it an attractive monomer or precursor for the synthesis of novel functional materials and polymers. The presence of the reactive iodine and hydroxyl groups allows for its incorporation into polymer backbones or as pendant functional groups.

Iodinated compounds can be used in the synthesis of iodine-functionalized polymers. rsc.orgresearchgate.net These polymers can have a range of applications, for example, as catalysts or as materials with specific optical or electronic properties. The modification of polymer chain ends is crucial for producing highly functional polymers, and polymer iodides can be modified using various radical generation agents. nih.govmdpi.com

The general strategy involves the polymerization of functionalized monomers. The derivatization of this compound, for instance through etherification of the hydroxyl group with a polymerizable moiety, would allow for its incorporation into a polymer chain. The remaining iodo and fluoro groups would then impart specific functionalities to the resulting polymer. This approach opens up possibilities for creating materials with tailored properties for applications in electronics, sensing, or as advanced coatings.

Design and Synthesis of Structurally Related Analogues for Reactivity Profiling

Understanding the reactivity of a molecule is fundamental to its application in synthesis. The design and synthesis of structurally related analogues of this compound can provide valuable insights into how different substituents influence its reactivity. By systematically varying the substitution pattern, chemists can probe the electronic and steric effects on the reactivity of the iodo and hydroxyl groups.

For example, comparing the reactivity of this compound with its non-fluorinated or non-iodinated counterparts in cross-coupling reactions can quantify the impact of these halogens. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

The oxidation of halophenols is another area where reactivity profiling is important. The nature and position of the halogen substituent can influence the outcome of oxidation reactions, leading to different products. mdpi.com Studying the reactivity of a series of substituted halophenols, including analogues of this compound, can help in predicting and controlling the outcome of such transformations. This fundamental knowledge is essential for expanding the synthetic utility of this class of compounds.

Advanced Analytical Methodologies for Research Studies

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are central to separating 3-Fluoro-2-iodo-5-methylphenol from reaction precursors, byproducts, and degradants, thereby enabling accurate purity assessment. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for the analysis of phenolic compounds. mdpi.comnih.govresearchgate.netmdpi.com For this compound, a C18 column would be effective, utilizing a mobile phase typically composed of a mixture of an aqueous acid (like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. japsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities. japsonline.com Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength corresponding to the absorbance maximum of the phenol (B47542), often around 270-280 nm. mdpi.com The purity of a sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is often employed to increase their volatility and improve peak shape. researchgate.net Silylation, for instance, converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether, which is more amenable to GC analysis. nih.gov

In a GC-MS analysis, the derivatized this compound would be separated on a capillary column (e.g., a DB-5 or similar) and subsequently ionized, typically by electron impact (EI). researchgate.net The mass spectrometer then separates and detects the resulting fragments based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For the TMS derivative of this compound, characteristic fragments would be expected, including the molecular ion peak (M+), a peak corresponding to the loss of a methyl group (M-15), and fragments related to the halogenated aromatic ring. whitman.edulibretexts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures at very low concentrations. After separation by LC, the parent ion of interest is selected in the first mass spectrometer, fragmented, and the resulting daughter ions are detected in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Table 1: Illustrative Chromatographic and Mass Spectrometric Data for Analysis of this compound

| Technique | Parameter | Illustrative Value/Observation | Significance |

|---|---|---|---|

| HPLC-UV | Retention Time (t_R) | ~15.2 min | Identifies the compound based on polarity and column interaction. |

| HPLC-UV | Purity by Area % | >98% | Quantifies the purity of the synthesized compound. |

| GC-MS (as TMS derivative) | Molecular Ion (M+) (m/z) | 324 | Confirms the molecular weight of the derivatized compound. |

| GC-MS (as TMS derivative) | Key Fragment Ion (m/z) | 309 (M-15) | Characteristic loss of a methyl group, aiding in structural confirmation. |

| LC-MS/MS | Parent Ion (m/z) | 251 [M-H]- | Precursor ion selected for fragmentation in negative ion mode. |

| LC-MS/MS | Daughter Ion (m/z) | 124 [M-H-I]- | Specific product ion from fragmentation, confirming iodine loss. |

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a robust and accessible method for the quantitative analysis of phenolic compounds. ijsr.netijpsjournal.com While direct measurement of the UV absorbance of the aromatic ring is possible, methods involving derivatization can enhance sensitivity and selectivity, especially in complex matrices. scielo.br

A common approach involves the oxidative coupling of phenols with a reagent like 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) at an alkaline pH. nih.gov This reaction produces a colored antipyrine (B355649) dye, the absorbance of which can be measured in the visible region (around 500 nm). nih.gov However, this classic method is not effective for phenols with a substituent at the para-position.

For a compound like this compound, a more suitable spectrophotometric method could involve reaction with a different chromogenic agent or direct quantification based on its intrinsic UV absorbance. The phenol chromophore exhibits a characteristic absorption band in the UV region, typically around 270-280 nm. docbrown.info By constructing a calibration curve based on Beer-Lambert law, the concentration of an unknown sample can be accurately determined. The presence of halogen substituents can influence the position and intensity of the absorption maximum.

Table 2: Illustrative Data for Quantitative Analysis of this compound by UV-Vis Spectrophotometry

| Concentration (mg/L) | Absorbance at λ_max (~275 nm) |

|---|---|

| 2.0 | 0.115 |

| 4.0 | 0.232 |

| 6.0 | 0.348 |

| 8.0 | 0.461 |

| 10.0 | 0.575 |

This table demonstrates a linear relationship between concentration and absorbance, which would be used to create a calibration curve for quantitative analysis.

Electrochemical Characterization for Redox Behavior and Sensing Applications

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of phenolic compounds. wikipedia.orglibretexts.org The oxidation of a phenol at an electrode surface provides information about its oxidation potential, electron transfer kinetics, and the stability of the resulting phenoxyl radical. acs.org These properties are fundamental to understanding its potential role in redox-mediated reactions and for developing electrochemical sensors.

In a CV experiment, the potential of a working electrode (e.g., glassy carbon) is scanned in a solution containing the analyte, and the resulting current is measured. youtube.com Phenols typically show an irreversible or quasi-reversible oxidation peak, as the initially formed phenoxyl radical is highly reactive and can undergo subsequent reactions like dimerization. acs.org

The oxidation potential of this compound is influenced by its substituents. The methyl group (-CH3) is an electron-donating group, which tends to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted phenol. Conversely, the fluorine (-F) and iodine (-I) atoms are electron-withdrawing, which increases the oxidation potential. The net effect will depend on the interplay of these electronic influences. The electrochemical behavior can also be exploited for sensing applications, where the oxidation of the phenol at a modified electrode produces a current signal proportional to its concentration. nih.govresearchgate.net Studies on the electrochemical oxidation of iodide in the presence of phenols show that electrogenerated iodine can react with the phenol in a coupled reaction, offering another pathway for detection. nih.gov

Table 3: Comparison of Illustrative Electrochemical Properties of Phenols

| Compound | Substituent Effects | Predicted Oxidation Potential (E_p,a vs. Phenol) | Redox Behavior Characteristic |

|---|---|---|---|

| Phenol | Reference | Reference Value (~ +0.65 V vs. Ag/AgCl) | Irreversible oxidation due to radical coupling. researchgate.net |

| p-Cresol | Electron-donating (-CH3) | Lower | Easier to oxidize than phenol. |

| p-Chlorophenol | Electron-withdrawing (-Cl) | Higher | More difficult to oxidize than phenol. osti.gov |

| This compound | Donating (-CH3), Withdrawing (-F, -I) | Slightly Higher | Predicted to have an irreversible oxidation peak, with the potential influenced by the combined electronic effects of all substituents. |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 3-Fluoro-2-iodo-5-methylphenol and its derivatives. Traditional multi-step syntheses of polysubstituted phenols can be inefficient. Modern strategies aim to improve atom and step economy. rsc.orgrsc.org One promising avenue is the continued development of direct C-H functionalization, which allows for the sequential and regioselective introduction of functional groups onto a simpler phenol (B47542) core, minimizing the need for pre-functionalized starting materials. rsc.orgrsc.orgnih.gov

Moreover, sustainable synthesis methods are gaining traction. This includes leveraging renewable resources, such as lignin, which is a major source of phenolic building blocks, and employing greener reaction conditions. rsc.orgbohrium.com Methodologies starting from aryl boronic acids, which can be hydroxylated under metal-free, photocatalytic, or electrocatalytic conditions, represent a move toward greater sustainability. bohrium.comorganic-chemistry.org

The adoption of flow chemistry offers significant advantages for the synthesis of complex phenols. acs.orgrsc.org Continuous-flow reactors enhance heat and mass transfer, allowing for precise control over reaction conditions, which can lead to improved yields and selectivity. rsc.org This technology is particularly beneficial for handling hazardous reagents or highly exothermic reactions safely. rsc.orgrsc.org Integrating synthetic steps into a telescoped flow process can reduce purification steps, minimize waste, and enable safer, more efficient production. rsc.org The future of synthesizing compounds like this compound will likely involve a synergy of novel reaction design and advanced reactor technology.

| Synthetic Strategy | Potential Advantages for this compound |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps, potential for late-stage modification. rsc.orgnih.gov |

| Catalytic Hydroxylation of Boronic Acids | Use of milder and more sustainable conditions (e.g., metal-free, photocatalytic). bohrium.comorganic-chemistry.org |

| One-Pot Annulation Reactions | Convergent synthesis from simple acyclic precursors, increasing overall efficiency. nih.gov |

| Flow Chemistry | Improved safety, scalability, precise temperature control, and potential for automated, telescoped synthesis. acs.orgrsc.orgrsc.org |

Exploration of Novel Reactivity Modes for the Halogen and Methyl Groups

The three distinct functional groups on the this compound ring—iodo, fluoro, and methyl—provide multiple handles for further chemical modification. Future research should explore the unique reactivity of each site.

The iodo group is particularly versatile. Beyond its use in traditional cross-coupling reactions, it can act as a powerful halogen bond donor, a feature increasingly exploited in supramolecular chemistry. nih.gov The iodine(III) center can also mediate oxidative dearomatization reactions, transforming the planar phenol ring into a three-dimensional cyclohexadienone structure, which is a valuable synthetic intermediate. rsc.org

The fluoro group significantly modulates the electronic properties of the aromatic ring. Due to its high electronegativity, it exerts a strong inductive electron-withdrawing effect, which can stabilize intermediates in nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com This effect can be harnessed to selectively replace other leaving groups on the ring. Furthermore, the interaction of fluorine's lone pairs with the aromatic π-system, a concept termed "fluoromaticity," can influence the ring's stability and reactivity in unique ways compared to other halogens. acs.orgnih.gov

The methyl group and the unsubstituted C-H bonds on the ring are prime targets for C–H functionalization. nih.govresearchgate.net Transition-metal-catalyzed reactions can enable the introduction of new functional groups at positions that are difficult to access through classical electrophilic aromatic substitution, such as the ortho-position relative to the hydroxyl group. rsc.org Exploring selective C(sp³)–H functionalization of the methyl group itself could provide another route to novel derivatives.

| Functional Group | Potential Reactivity to Explore | Key Applications |

| Iodo | Halogen bond donor, oxidative dearomatization, cross-coupling reactions. nih.govrsc.org | Supramolecular assembly, synthesis of complex 3D structures. |

| Fluoro | Inductive effect modulation, directing group in SNAr, "fluoromaticity" effects. stackexchange.comacs.org | Fine-tuning electronic properties, regioselective synthesis. |

| Methyl / Aryl C-H | ortho-C–H functionalization, C(sp³)–H activation. researchgate.netrsc.org | Late-stage diversification, synthesis of complex derivatives. |